molecular formula C26H21N3OS B4288190 2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE

2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE

Cat. No.: B4288190
M. Wt: 423.5 g/mol
InChI Key: LVUGLDBWWRDASM-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by further functionalization to introduce the thioxo and other substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

IUPAC Name

13-(3-methylphenyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-16-8-7-11-18(14-16)28-25(30)22-15-20-19-12-5-6-13-21(19)27-23(20)24(29(22)26(28)31)17-9-3-2-4-10-17/h2-14,22,24,27H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUGLDBWWRDASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3CC4=C(C(N3C2=S)C5=CC=CC=C5)NC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE
Reactant of Route 3
2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE
Reactant of Route 5
2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE
Reactant of Route 6
2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE

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